R-30-Hydroxygambogic acid

Cancer Research Stereochemistry Leukemia

Researchers requiring stereochemically authentic caged xanthones face supply of mixed epimers. R-30-Hydroxygambogic acid solves this with defined (2R) stereochemistry and quantified cytotoxicity. - 1.6- to 2.8-fold more potent than the (2S)-epimer against K562/S and K562/R cells (IC50: 1.27 & 2.89 μM). - Critical for HPV E6 inhibitor SAR and doxorubicin-resistance reversal studies. - Supplied with analytical documentation ensuring C-2 epimeric identity.

Molecular Formula C38H44O9
Molecular Weight 644.7 g/mol
Cat. No. B12391552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameR-30-Hydroxygambogic acid
Molecular FormulaC38H44O9
Molecular Weight644.7 g/mol
Structural Identifiers
SMILESCC(=CCCC1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)CC=C(CO)C(=O)O)O)C)C
InChIInChI=1S/C38H44O9/c1-20(2)9-8-14-36(7)15-13-24-29(40)28-30(41)26-17-23-18-27-35(5,6)47-37(33(23)42,16-12-22(19-39)34(43)44)38(26,27)46-32(28)25(31(24)45-36)11-10-21(3)4/h9-10,12-13,15,17,23,27,39-40H,8,11,14,16,18-19H2,1-7H3,(H,43,44)/b22-12-/t23?,27-,36+,37-,38+/m0/s1
InChIKeyMNNVIONVHRRQPF-HHFVXFKDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

R-30-Hydroxygambogic Acid Overview


R-30-Hydroxygambogic acid is a polyprenylated xanthone epimer isolated from the resin of Garcinia hanburyi (gamboge) [1]. As a naturally occurring chiral compound, it exists as one of a pair of C-2 epimers and is distinguished from its (2S)-epimer, 30-hydroxyepigambogic acid, by its specific stereochemistry [2]. The compound demonstrates cytotoxic activity against human leukemia cell lines, with reported IC50 values of 2.89 μM against the doxorubicin-resistant K562/R line and 1.27 μM against the sensitive K562/S line [1]. This stereochemically defined natural product serves as a research tool for investigating structure-activity relationships within the caged Garcinia xanthone family and as a starting point for the development of targeted anticancer agents, including those for HPV-associated malignancies [3].

R-30-Hydroxygambogic Acid Analog Limitations


Generic substitution with other gambogic acid (GA) derivatives or even its direct epimer fails due to stereochemistry-dependent differences in biological activity and target engagement. The caged Garcinia xanthone scaffold is highly sensitive to stereochemical and functional group modifications at specific positions, which can dramatically alter potency, selectivity, and even mechanism of action [1]. For example, the (2S)-epimer, S-30-hydroxygambogic acid, exhibits approximately 1.6- to 2.8-fold weaker cytotoxicity against the same K562 leukemia cell lines compared to the R-epimer . Furthermore, SAR studies have identified that modifications to the C-30 carboxyl group—the very feature that distinguishes 30-hydroxygambogic acid from the parent gambogic acid—are critical for modulating anti-cancer activity, with specific substituents yielding IC50 improvements of over an order of magnitude [2]. Therefore, procurement decisions must be guided by specific stereochemical identity and quantified activity data rather than broad compound class assumptions.

R-30-Hydroxygambogic Acid Comparative Evidence


Stereochemistry-Dependent Cytotoxicity in Leukemia Models

R-30-Hydroxygambogic acid demonstrates superior cytotoxicity compared to its direct (2S)-epimer, S-30-Hydroxygambogic acid, against both doxorubicin-sensitive and -resistant human leukemia K562 cell lines . The R-epimer is approximately 1.6-fold more potent against the sensitive line and 1.6-fold more potent against the resistant line .

Cancer Research Stereochemistry Leukemia Cytotoxicity Drug Resistance

E6 Inhibition in HPV+ Cancers

In a high-content AlphaScreen™ campaign, 30-hydroxygambogic acid (GA-OH) was identified through SAR studies of a lead E6 inhibitor hit and demonstrated improved activity relative to the initial hit compound [1]. Further testing revealed good potency and a large window of selectivity, as evidenced by significant apoptosis induction and inhibition of cell growth and survival specifically in HPV+ cells compared to HPV- cells [1].

HPV-Associated Cancers E6 Oncoprotein Structure-Activity Relationship Head and Neck Squamous Cell Carcinoma Targeted Therapy

C-30 Hydroxylation as Potency Driver

The 30-hydroxyl group of R-30-Hydroxygambogic acid represents a critical structural feature for biological activity within the caged Garcinia xanthone pharmacophore [1]. SAR studies on gambogic acid (GA) have shown that modifications at the C-30 position significantly impact anti-tumor activity, with nitrogen-containing derivatives exhibiting IC50 values ranging from 0.64 to 1.49 μM against multiple cancer cell lines—representing a >5-fold improvement over GA itself in some cases [2]. This establishes the C-30 position as a key modifiable site for enhancing potency, underscoring the strategic value of the naturally occurring 30-hydroxy variant as a privileged scaffold.

Structure-Activity Relationship Medicinal Chemistry Xanthone Derivatives Anti-Cancer Drug Design Pharmacophore Mapping

Doxorubicin-Resistant Leukemia Cytotoxicity

R-30-Hydroxygambogic acid maintains potent cytotoxicity against doxorubicin-resistant K562/R leukemia cells with an IC50 of 2.89 μM, compared to an IC50 of 1.27 μM against the sensitive K562/S parental line [1]. This yields a resistance ratio (RR) of 2.3, indicating partial circumvention of doxorubicin resistance mechanisms. In contrast, the S-epimer exhibits an RR of 1.2 (4.49 μM / 3.61 μM), while the parent gambogic acid has been reported to show variable activity in resistant models .

Drug Resistance Leukemia Doxorubicin Resistance Cytotoxicity Chemotherapy

R-30-Hydroxygambogic Acid Research Applications


Stereochemistry-Dependent Anti-Leukemic Activity

Researchers studying the impact of C-2 stereochemistry on the cytotoxicity of caged Garcinia xanthones should prioritize R-30-Hydroxygambogic acid. The direct comparative data against the S-epimer in K562/S and K562/R cell lines [1] provides a quantitative basis for designing experiments that probe the molecular recognition events driving the observed 1.6- to 2.8-fold difference in potency.

E6-Targeted Therapies for HPV+ Cancers

This compound is a critical research tool for groups developing selective inhibitors of the HPV E6 oncoprotein. The SAR studies that identified 30-hydroxygambogic acid (GA-OH) as an improved analog over the initial hit, coupled with its demonstrated selectivity for HPV+ cells [1], make it essential for target validation, mechanism-of-action studies, and as a benchmark compound for next-generation E6 inhibitor discovery in HPV+ HNSCC and cervical cancer models.

C-30 Position Medicinal Chemistry

Medicinal chemists seeking to optimize the anti-cancer potency of the gambogic acid scaffold should procure R-30-Hydroxygambogic acid as a key intermediate or comparator. The established SAR showing that modifications at the C-30 carboxyl/hydroxyl position can yield >5-fold improvements in IC50 [1][2] validates this compound as a valuable starting point for synthesizing and evaluating novel derivatives, particularly those with nitrogen-containing substituents.

Drug Resistance Mechanisms in Leukemia

Investigators examining the circumvention of doxorubicin resistance in leukemia will find R-30-Hydroxygambogic acid a useful probe. Its quantified IC50 values against the doxorubicin-resistant K562/R line and the calculated resistance ratio of 2.3 [1] provide a defined baseline for assessing synergy with standard chemotherapeutics or for exploring the compound's ability to modulate P-glycoprotein or other resistance pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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